6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Description
6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a benzyloxy substituent at the 6-position of the pyrimidine ring and a thiophen-2-ylmethyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
6-phenylmethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(18-10-14-7-4-8-23-14)15-9-16(20-12-19-15)22-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUPFIKEYPLHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, focusing on its efficacy against various pathogens and cancer cells.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiophenes and benzyloxy substituents. The structural characterization is often confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various strains of bacteria and fungi. In vitro assays show that such compounds can inhibit the growth of Mycobacterium tuberculosis with IC50 values typically less than 1 µg/mL, indicating their potential as anti-tubercular agents .
Antiviral Activity
The compound's structural features suggest potential antiviral activity . Research indicates that certain pyrimidine derivatives exhibit efficacy against viral targets such as the hepatitis C virus (HCV) by inhibiting key viral enzymes. For example, some related compounds have shown EC50 values in the low micromolar range against HCV NS5B polymerase, highlighting their antiviral potential .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Studies reveal that this compound can induce apoptosis in various cancer cell lines, including HeLa cells, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The cytotoxicity profile shows promising selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications .
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of benzyloxy-pyrimidine derivatives for their anti-tubercular activity. The results indicated that the derivative containing the thiophene moiety exhibited superior activity compared to other synthesized compounds, supporting the hypothesis that specific substitutions enhance biological efficacy .
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, a related pyrimidine derivative was tested against the tobacco mosaic virus (TMV). The compound demonstrated significant inhibition with an EC50 value indicating effective antiviral action without notable cytotoxicity .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine carboxamides are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of 6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Pyrimidine Carboxamides
Key Observations:
Substituent Impact on Activity: The 4-fluorobenzyl and trifluoromethylpyridyl groups in compounds like 43 and 46 improve antitubercular potency, likely due to enhanced electron-withdrawing effects and metabolic stability .
Synthetic Yields :
- Yields for similar compounds (e.g., 23–46% in ) suggest challenges in carboxamide coupling reactions, possibly due to steric hindrance from bulky substituents .
Physicochemical Properties :
- The target compound’s benzyloxy group increases molecular weight (~383.4 g/mol) compared to simpler analogs (e.g., compound 1 at ~377.4 g/mol), which may affect solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine-4-carboxylic acid derivative with a thiophene-containing amine. For example, methyl pyrimidine carboxylates (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) can be activated via mixed anhydrides or coupling reagents (e.g., EDCI/HOBt) before reacting with thiophen-2-ylmethylamine . The benzyloxy group at position 6 is introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylate) are critical for yields >70% .
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions. For instance, the thiophene methylene protons (CH₂) appear as a triplet at δ 4.6–4.8 ppm, while the benzyloxy group’s aromatic protons resonate as a multiplet at δ 7.3–7.5 ppm .
- X-ray crystallography : Used to resolve dihedral angles between the pyrimidine core and substituents. In analogous compounds, the thiophene ring forms a dihedral angle of ~86° with the pyrimidine plane, impacting molecular packing .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 354.1082 for C₁₈H₁₆N₃O₂S) .
Q. What preliminary biological screening assays are applicable to this compound?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains via broth microdilution (MIC determination). Thiophene-pyrimidine hybrids show moderate activity (MIC 32–64 µg/mL), with benzyloxy groups enhancing lipophilicity and membrane penetration .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values). Pyrimidine carboxamides often act as ATP-competitive inhibitors .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in large-scale production?
- Methodological Answer :
- Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for benzyloxy introduction improves regioselectivity .
- Flow chemistry : Continuous flow systems reduce reaction time (from 12 h to 2 h) and improve reproducibility by maintaining precise temperature control .
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., carboxamide hydrolysis) while maintaining solubility .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare MIC values under consistent conditions (e.g., Mueller-Hinton broth vs. RPMI-1640 for fungal assays). For example, Proteus vulgaris inhibition varies by 2–4 fold depending on medium composition .
- Metabolic stability testing : Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid hepatic clearance. Thiophene methyl groups may reduce CYP450-mediated oxidation, improving half-life .
Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Replace benzyloxy with alkoxy (e.g., methoxy, isopropoxy) to study steric effects. In thieno-pyrimidines, bulkier groups reduce solubility but enhance target binding (e.g., 2-fold increase in EGFR inhibition) .
- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to modulate electronic properties. Furan analogs show reduced antimicrobial activity due to weaker H-bonding with bacterial enzymes .
- Fragment-based design : Use X-ray data to identify critical interactions (e.g., hydrogen bonds between the carboxamide and kinase active sites). Molecular docking (AutoDock Vina) prioritizes analogs with ΔG < −8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
